molecular formula C31H44N6O6S B14716446 L-Phenylalanyl-L-tyrosylglycyl-L-leucyl-L-methioninamide CAS No. 10583-79-6

L-Phenylalanyl-L-tyrosylglycyl-L-leucyl-L-methioninamide

Cat. No.: B14716446
CAS No.: 10583-79-6
M. Wt: 628.8 g/mol
InChI Key: BTPZGMBOGFTHFA-CQJMVLFOSA-N
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Description

L-Phenylalanyl-L-tyrosylglycyl-L-leucyl-L-methioninamide is a synthetic peptide composed of five amino acids: phenylalanine, tyrosine, glycine, leucine, and methionine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Phenylalanyl-L-tyrosylglycyl-L-leucyl-L-methioninamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Attachment of the first amino acid: to the resin.

    Deprotection: of the amino acid’s protecting group.

    Coupling: of the next amino acid using coupling reagents like HBTU or DIC.

    Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.

    Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Phenylalanyl-L-tyrosylglycyl-L-leucyl-L-methioninamide can undergo various chemical reactions, including:

    Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other residues to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid can be used for oxidation reactions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC are used for substitution reactions.

Major Products Formed

    Oxidation: Methionine sulfoxide or methionine sulfone.

    Reduction: Free thiols from disulfide bonds.

    Substitution: Modified peptides with altered amino acid sequences.

Scientific Research Applications

L-Phenylalanyl-L-tyrosylglycyl-L-leucyl-L-methioninamide has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of peptide-based materials and drug delivery systems.

Mechanism of Action

The mechanism of action of L-Phenylalanyl-L-tyrosylglycyl-L-leucyl-L-methioninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate enzymatic reactions, alter cellular signaling pathways, or disrupt microbial cell membranes.

Comparison with Similar Compounds

Similar Compounds

    L-Phenylalanyl-L-tyrosylglycyl-L-leucyl-L-methioninamide: A similar peptide with a slightly different amino acid sequence.

    L-Phenylalanyl-L-tyrosylglycyl-L-leucyl-L-alaninamide: Another peptide with alanine instead of methionine.

    L-Phenylalanyl-L-tyrosylglycyl-L-leucyl-L-valinamide: A peptide with valine replacing methionine.

Uniqueness

This compound is unique due to its specific amino acid sequence, which imparts distinct physicochemical properties and biological activities. The presence of methionine, in particular, can influence the peptide’s oxidation state and reactivity, making it suitable for specific research and industrial applications.

Properties

CAS No.

10583-79-6

Molecular Formula

C31H44N6O6S

Molecular Weight

628.8 g/mol

IUPAC Name

(2S)-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-methylpentanamide

InChI

InChI=1S/C31H44N6O6S/c1-19(2)15-25(31(43)36-24(28(33)40)13-14-44-3)35-27(39)18-34-30(42)26(17-21-9-11-22(38)12-10-21)37-29(41)23(32)16-20-7-5-4-6-8-20/h4-12,19,23-26,38H,13-18,32H2,1-3H3,(H2,33,40)(H,34,42)(H,35,39)(H,36,43)(H,37,41)/t23-,24-,25-,26-/m0/s1

InChI Key

BTPZGMBOGFTHFA-CQJMVLFOSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=CC=C2)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)N

Origin of Product

United States

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